1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide
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Overview
Description
1-{N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide is a chemical compound with the molecular formula C10H10Cl2N4O3 It is known for its applications in various scientific research fields due to its unique chemical properties
Preparation Methods
The synthesis of 1-{N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form an intermediate, which is then reacted with formic acid to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
1-{N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-{N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-{N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Hydrazine derivatives: Compounds with hydrazine groups that exhibit similar reactivity.
Formamides: Compounds containing formamide groups that share some chemical properties.
Properties
IUPAC Name |
N'-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O3/c11-5-1-2-7(6(12)3-5)19-4-8(13)15-16-10(18)9(14)17/h1-3H,4H2,(H2,13,15)(H2,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEBHQBZILLVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=NNC(=O)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OC/C(=N/NC(=O)C(=O)N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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